molecular formula C15H12F3N3O5S B241405 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide

カタログ番号 B241405
分子量: 403.3 g/mol
InChIキー: FNKJYXLILPEIAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer.

作用機序

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide works by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor (BCR) signaling pathway. By blocking this pathway, 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide prevents the proliferation and survival of B-cells, which are responsible for the growth of B-cell malignancies. It has also been shown to inhibit the activation of other signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B-cells, leading to a reduction in tumor burden. It also inhibits the production of cytokines, which are involved in the inflammatory response and can promote tumor growth. In addition, 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide has been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax.

実験室実験の利点と制限

One of the main advantages of 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide has some limitations in lab experiments, such as its low solubility in water and its potential to form aggregates at high concentrations.

将来の方向性

There are several potential future directions for the development of 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide and other BTK inhibitors. One area of focus is the combination of BTK inhibitors with other anti-cancer drugs, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the development of more potent and selective BTK inhibitors, which may improve the efficacy and safety of these drugs. Finally, there is a need for further research into the mechanisms of resistance to BTK inhibitors, which may help to identify new targets for therapy.

合成法

The synthesis of 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide involves several steps, including the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with phthalic anhydride to form an intermediate, which is then reacted with 4-aminobenzenesulfonamide to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.

科学的研究の応用

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown promising results in both in vitro and in vivo studies, with a favorable safety profile.

特性

分子式

C15H12F3N3O5S

分子量

403.3 g/mol

IUPAC名

1-(4-sulfamoylphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C15H12F3N3O5S/c16-14(17,18)15(25-11-3-1-2-4-12(11)26-15)21-13(22)20-9-5-7-10(8-6-9)27(19,23)24/h1-8H,(H2,19,23,24)(H2,20,21,22)

InChIキー

FNKJYXLILPEIAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

正規SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。